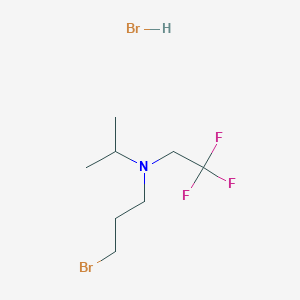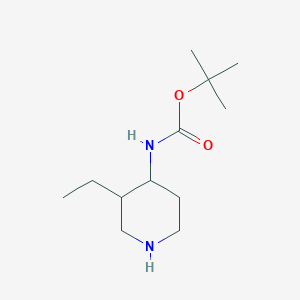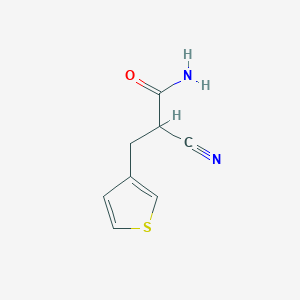![molecular formula C7H4BrNO2 B1377705 2-bromofuro[3,2-c]pyridin-4(5H)-one CAS No. 1368152-84-4](/img/structure/B1377705.png)
2-bromofuro[3,2-c]pyridin-4(5H)-one
Übersicht
Beschreibung
“2-bromofuro[3,2-c]pyridin-4(5H)-one” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
There are no specific papers or documents found that detail the synthesis of “2-bromofuro[3,2-c]pyridin-4(5H)-one”. However, there are related compounds such as “1H-pyrazolo[3,4-b]pyridine derivatives” and “5H-chromeno[3,4-c]pyridine derivatives” that have been synthesized and studied345.Molecular Structure Analysis
The molecular structure of “2-bromofuro[3,2-c]pyridin-4(5H)-one” is not explicitly available. However, related compounds such as “{3-bromofuro[2,3-c]pyridin-5-yl}methanol” and “5-Bromofuro[2,3-b]pyridine” have been studied1678.Chemical Reactions Analysis
There are no specific chemical reactions associated with “2-bromofuro[3,2-c]pyridin-4(5H)-one” found in the literature. However, related compounds have been involved in various chemical reactions169.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromofuro[3,2-c]pyridin-4(5H)-one” are not explicitly available. However, related compounds such as “{3-bromofuro[2,3-c]pyridin-5-yl}methanol” and “5-Bromofuro[2,3-b]pyridine” have been studied16117.Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
One significant area of application is in the synthesis of biologically active compounds. For example, Linxiao Wang et al. (2016) demonstrated the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one as an important intermediate for the development of various biologically active molecules. This compound was synthesized through a multistep process involving nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's utility in complex organic synthesis (Wang et al., 2016).
Crystal Structure and Molecular Interactions
Research on crystal structure and molecular interactions is another critical application. The study by Y. Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, focusing on its molecular geometry and the intermolecular hydrogen bonding and π-π interactions present in the crystal packing. This research contributes to our understanding of the structural aspects and potential intermolecular interactions of compounds related to 2-bromofuro[3,2-c]pyridin-4(5H)-one (Rodi et al., 2013).
Directed Deprotonation and Transmetalation
The work by G. Karig et al. (2001) on regioselective C-4 deprotonation of 3-bromopyridine followed by Li/Zn transmetalation and Pd-mediated coupling processes provides a flexible entry to substituted pyridines. This study illustrates the compound's role in facilitating the synthesis of structurally diverse pyridines through strategic chemical reactions, offering insights into novel synthetic pathways that could be applied to the synthesis of related bromofuro[3,2-c]pyridin compounds (Karig et al., 2001).
Safety And Hazards
The safety and hazards associated with “2-bromofuro[3,2-c]pyridin-4(5H)-one” are not explicitly mentioned in the literature. However, related compounds such as “6-Bromofuro[3,2-C]pyridine” have safety data available12132.
Zukünftige Richtungen
There are no specific future directions mentioned for “2-bromofuro[3,2-c]pyridin-4(5H)-one”. However, research on related compounds continues to be an active area of study6914.
Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.
Eigenschaften
IUPAC Name |
2-bromo-5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOWGCHBSVJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromofuro[3,2-c]pyridin-4(5H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


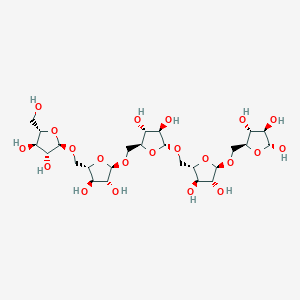
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
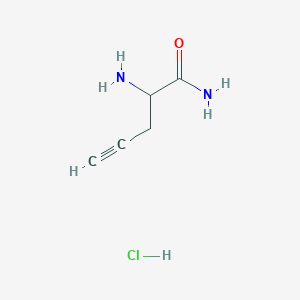
![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)
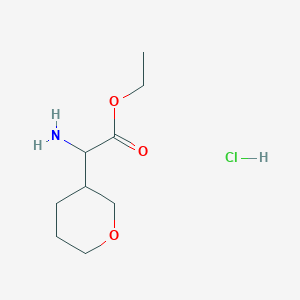
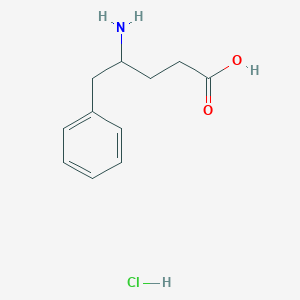
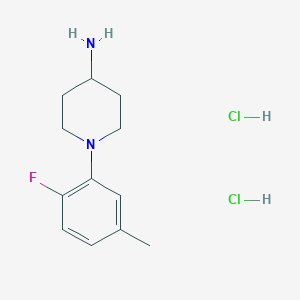
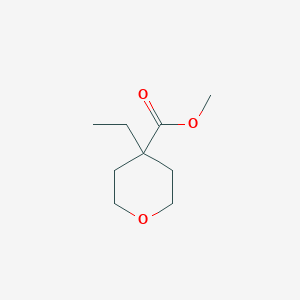
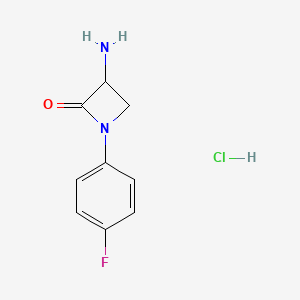
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
